Cas no 350992-29-9 (Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate)
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
- 2-AMINO-4-(4-FLUORO-PHENYL)-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER
- methyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
- 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylic acid methyl ester
- CBMicro_046600
- SCHEMBL4000814
- STK348743
- ALBB-001771
- DTXSID60358019
- EN300-227719
- CS-0279800
- SR-01000228688-1
- VS-05179
- F3290-0016
- BBL016158
- AKOS000220882
- AT37743
- methyl 2-amino-4-(4-fluorophenyl)-5-methyl-thiophene-3-carboxylate
- DB-028829
- MFCD01921977
- 350992-29-9
- SR-01000228688
- BIM-0046690.P001
- AK-968/13779387
-
- MDL: MFCD01921977
- Inchi: 1S/C13H12FNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3
- InChI Key: KJVWDTHDCCQDFM-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)OC)C(C2C=CC(=CC=2)F)=C1C)N
Computed Properties
- Exact Mass: 265.05700
- Monoisotopic Mass: 265.05727796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- PSA: 80.56000
- LogP: 3.81260
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate Pricemore >>
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| Fluorochem | 014080-1g |
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Methyl 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate |
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350992-29-9 | 95+% | 1g |
¥2156.00 | 2024-05-17 |
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate Suppliers
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS No. 350992-29-9): An Overview
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS No. 350992-29-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate features a thiophene ring, an amino group, a fluorinated phenyl substituent, and a methyl ester group. These functional groups contribute to its diverse chemical properties and biological activities. The thiophene ring, a heterocyclic aromatic compound, is known for its stability and ability to form strong π-π interactions, which can enhance the compound's binding affinity to biological targets.
The presence of the amino group and the fluorinated phenyl substituent further enhances the compound's reactivity and selectivity. The amino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can modulate the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. The methyl ester group provides additional chemical versatility, allowing for easy modification through ester hydrolysis or other chemical transformations.
Recent studies have explored the potential of Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate in various biological contexts. One notable area of research is its application as a lead compound in the development of anti-inflammatory drugs. In vitro studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory properties, Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The selective cytotoxicity observed in these studies suggests that this compound may have a favorable therapeutic index, making it a promising candidate for further development.
The pharmacokinetic properties of Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate have also been studied extensively. Research has shown that this compound exhibits good oral bioavailability and favorable metabolic stability, which are crucial factors for its potential use as an oral therapeutic agent. Furthermore, its low toxicity profile in animal models supports its safety for clinical evaluation.
In conclusion, Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS No. 350992-29-9) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive lead compound for the development of novel therapeutic agents targeting inflammation and cancer. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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